3-(2-chlorophenyl)-N-(2-cyanophenyl)-5-methyl-1,2-oxazole-4-carboxamide
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Description
3-(2-chlorophenyl)-N-(2-cyanophenyl)-5-methyl-1,2-oxazole-4-carboxamide is a useful research compound. Its molecular formula is C18H12ClN3O2 and its molecular weight is 337.76. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Applications
Antibacterial and Antifungal Properties : Derivatives of 1,2-oxazole, including compounds structurally similar to 3-(2-chlorophenyl)-N-(2-cyanophenyl)-5-methyl-1,2-oxazole-4-carboxamide, have demonstrated potential as antimicrobial agents. Research shows these compounds are effective against various bacteria and fungi, including Escherichia coli, Staphylococcus aureus, and Candida albicans (Desai, Dodiya, & Shihora, 2011).
Synthesis of Antimicrobial Agents : Synthesis of new derivatives of pyrrole, which include chlorine, amide, and 1,3-oxazole fragments, has shown that these compounds can be promising in the search for new antimicrobial agents. Certain derivatives have exhibited high anti-staphylococcus activity (Biointerface Research in Applied Chemistry, 2020).
Synthesis and Structural Applications
Synthesis of Carboxamides : The compound N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide was synthesized through a series of reactions starting from 4-chlorobenzenamine, highlighting the versatility of similar oxazole derivatives in synthesizing various carboxamides (Kan, 2015).
Molecular Structure Studies : The absorption and fluorescence spectra of certain Carboxamides, structurally related to the compound , were analyzed in various solvents. These studies are essential for understanding the electronic properties and molecular interactions of such compounds (Patil et al., 2011).
Copper-Catalyzed Intramolecular Cyclization : Research into the synthesis of 2-phenyl-4,5-substituted oxazoles involved copper-catalyzed cyclization of highly functionalized enamides. This process shows the potential of using similar oxazole structures in complex organic syntheses (Kumar et al., 2012).
Medical Research Applications
Anticancer and Antimicrobial Activities : A study synthesized new 1,3-oxazole clubbed pyridyl-pyrazolines and evaluated them for their anticancer and antimicrobial activities. These compounds showed promising results against pathogenic strains and potential in overcoming microbe resistance to pharmaceutical drugs (Katariya, Vennapu, & Shah, 2021).
Potential in Alzheimer's Disease Research : Novel arylisoxazole‐chromenone carboxamides were synthesized and evaluated for their cholinesterase inhibitory activity, which is relevant in Alzheimer's disease research. Some compounds showed significant inhibitory activities, indicating potential therapeutic applications (Saeedi et al., 2020).
Properties
IUPAC Name |
3-(2-chlorophenyl)-N-(2-cyanophenyl)-5-methyl-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3O2/c1-11-16(17(22-24-11)13-7-3-4-8-14(13)19)18(23)21-15-9-5-2-6-12(15)10-20/h2-9H,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMAWHJKJVWIENG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC=CC=C3C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.